molecular formula C19H20ClN3OS B15036440 2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B15036440
M. Wt: 373.9 g/mol
InChI Key: BEZTZCFDKNVGTO-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a thiourea-linked benzamide derivative characterized by a 2-chlorobenzamide core, a carbamothioyl bridge, and a 4-(piperidin-1-yl)phenyl substituent.

Properties

Molecular Formula

C19H20ClN3OS

Molecular Weight

373.9 g/mol

IUPAC Name

2-chloro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H20ClN3OS/c20-17-7-3-2-6-16(17)18(24)22-19(25)21-14-8-10-15(11-9-14)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,21,22,24,25)

InChI Key

BEZTZCFDKNVGTO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physical Properties

The compound’s structural analogs differ primarily in substituents on the benzamide core, the carbamothioyl bridge, and the aryl/heteroaryl groups. These modifications significantly influence physical properties such as melting points, yields, and solubility. Key comparisons are summarized below:

Table 1: Physical Properties of Selected Analogs
Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key References
Target Compound 2-Cl, 4-(piperidin-1-yl)phenyl
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-chlorobenzamide 2-Cl, imidazolidinone substituent 60 216–218
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-nitrobenzamide 3-NO₂, imidazolidinone substituent 79 168–170
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)thiophene-2-carboxamide Thiophene-2-carboxamide 82 244–246
2-Chloro-N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide 2-Cl, benzoxazolyl substituent
4-Chloro-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)benzamide 4-Cl, 4-methylpiperidinyl sulfonyl
2-Chloro-N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl} acetamide 2-Cl, hydroxy-piperidinyl propoxy 44 158–160

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro substituents (e.g., 3-NO₂ in ) reduce melting points (168–170°C) compared to chloro analogs (216–218°C), likely due to altered crystallinity.
  • Heteroaryl Modifications : Thiophene-2-carboxamide derivatives exhibit the highest melting points (244–246°C), attributed to increased aromatic stacking .
  • Piperidine vs. Morpholine : Piperidine-containing analogs (e.g., ) generally show lower melting points than morpholine derivatives, reflecting differences in hydrogen-bonding capacity .

Biological Activity

2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique chemical structure characterized by a piperidine ring, a phenyl group, and a thiourea moiety, which collectively enhance its potential interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19ClN2OS
  • Molecular Weight : 348.88 g/mol

The presence of the chlorine atom contributes to the compound's electrophilic nature, making it amenable to further chemical modifications. The thiourea moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to modulate enzyme activity through binding mechanisms, impacting various physiological pathways. Molecular docking studies have provided insights into how this compound binds to target receptors, revealing potential mechanisms of action .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. For instance, research evaluating similar compounds demonstrated significant cytotoxic effects against human cancer cell lines, including prostate (PC3) and liver (HepG2) cancer cells. The mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory capabilities. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds.

Compound NameStructureBiological ActivityReference
N-(4-chlorophenyl)carbamothioyl benzamideStructureAnticancer activity against PC3 cells
N-(3-nitrophenyl)carbamothioyl benzamideStructureModerate antibacterial effects
N-(naphthalen-1-ylcarbamothioyl) benzamideStructureHigh efficacy in various cancer cell lines

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Anticancer Evaluation : A study synthesized thiourea derivatives and evaluated their anticancer activity against human prostate cancer cells (PC3). The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent .
  • Molecular Docking Studies : Research employing molecular docking techniques revealed that the compound effectively binds to specific targets involved in cancer progression, providing a rationale for its observed biological effects .
  • Anti-inflammatory Studies : Experimental models demonstrated that this compound could significantly reduce inflammation markers, indicating its therapeutic potential in inflammatory diseases .

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